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Compound of Interest

Compound Name: 2,3-Diphenylquinoxalin-6(4h)-one

Cat. No.: B11836946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,3-
Diphenylquinoxalin-6(4H)-one, a heterocyclic compound of interest in pharmaceutical and

materials science research. Due to the limited availability of specific quantitative data in public

literature, this document focuses on providing a framework for researchers to determine

solubility, including a detailed experimental protocol and a template for data presentation.

Introduction to 2,3-Diphenylquinoxalin-6(4H)-one
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have

garnered significant attention for their diverse biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties. The specific compound, 2,3-Diphenylquinoxalin-
6(4H)-one, is characterized by a quinoxalinone core with two phenyl substituents.

Understanding its solubility in various organic solvents is a critical first step in its development

for any application, as it dictates formulation strategies, bioavailability, and reaction conditions

for further chemical modifications.

Qualitative Solubility Overview
While specific quantitative solubility data for 2,3-Diphenylquinoxalin-6(4H)-one is not readily

available in published literature, the solubility of structurally related compounds provides a

general indication of its expected behavior.
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2,3-Diphenylquinoxaline, a closely related precursor, is known to be insoluble in water but

soluble in organic solvents such as ethanol and chloroform[1].

The parent compound, 2(1H)-Quinoxalinone, is also reported as insoluble in water but

soluble in organic solvents including ethyl acetate, acetonitrile, and acetone[2].

Based on these analogs, it is anticipated that 2,3-Diphenylquinoxalin-6(4H)-one will exhibit

poor solubility in aqueous solutions and good to moderate solubility in common organic

solvents. The presence of the polar ketone group might slightly increase its affinity for polar

organic solvents compared to 2,3-diphenylquinoxaline.

Quantitative Solubility Data
To facilitate a direct comparison of solubility in various solvents, the following table is provided

as a template for researchers to populate with their experimentally determined data.
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Solvent
Temperature
(°C)

Solubility (
g/100 mL)

Molar
Solubility
(mol/L)

Method of
Determination

Methanol 25 Gravimetric

Ethanol 25 Gravimetric

Acetone 25 Gravimetric

Acetonitrile 25 Gravimetric

Chloroform 25 Gravimetric

Dichloromethane 25 Gravimetric

Dimethyl

Sulfoxide

(DMSO)

25 Gravimetric

N,N-

Dimethylformami

de (DMF)

25 Gravimetric

Ethyl Acetate 25 Gravimetric

Tetrahydrofuran

(THF)
25 Gravimetric

Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of 2,3-
Diphenylquinoxalin-6(4H)-one in an organic solvent using the widely accepted isothermal

shake-flask and gravimetric analysis method.

4.1. Materials and Equipment

2,3-Diphenylquinoxalin-6(4H)-one (high purity)

Selected organic solvents (analytical grade)

Analytical balance (± 0.0001 g)
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Scintillation vials or sealed flasks

Orbital shaker with temperature control

Syringe filters (e.g., 0.22 µm PTFE)

Pipettes and volumetric flasks

Drying oven or vacuum oven

4.2. Experimental Procedure

Preparation of Saturated Solution:

Add an excess amount of 2,3-Diphenylquinoxalin-6(4H)-one to a series of vials, each

containing a known volume of a different organic solvent. The excess solid is crucial to

ensure that saturation is reached.

Seal the vials tightly to prevent solvent evaporation.

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate

for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

Sample Withdrawal and Filtration:

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let

the excess solid settle.

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid

particles are disturbed.

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean,

and dry container (e.g., a watch glass or a small beaker). This step is critical to remove

any undissolved microparticles.

Gravimetric Analysis:

Weigh the container with the filtered solution to determine the mass of the solution.
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Carefully evaporate the solvent from the container in a drying oven at a temperature below

the boiling point of the solvent and the decomposition temperature of the compound.

Once the solvent is fully evaporated, place the container in a desiccator to cool to room

temperature.

Weigh the container with the dried solid residue. Repeat the drying and weighing steps

until a constant mass is achieved.

Calculation of Solubility:

The mass of the dissolved solid is the final constant mass of the container minus the initial

mass of the empty container.

The mass of the solvent is the mass of the solution minus the mass of the dissolved solid.

Solubility can then be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
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Experimental Workflow for Solubility Determination

Preparation

Sampling

Analysis

Add excess 2,3-Diphenylquinoxalin-6(4H)-one
to solvent in a sealed vial

Equilibrate on a temperature-controlled
shaker (e.g., 24-48 hours)

Establish Equilibrium

Allow excess solid to settle

Achieve Saturation

Withdraw a known volume
of the supernatant

Filter through a 0.22 µm syringe filter
into a pre-weighed container

Evaporate the solvent

Isolate Solute

Dry the residue to a constant mass

Calculate solubility from the mass
of the residue and the volume of the solvent

result

Quantitative Solubility Data

Click to download full resolution via product page

Caption: A flowchart of the shake-flask method for solubility determination.
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Potential Biological Significance and Signaling
Pathways
While the specific biological targets and signaling pathways for 2,3-Diphenylquinoxalin-6(4H)-
one are not yet elucidated, research on the broader class of quinoxaline derivatives suggests

several areas of potential relevance. Many quinoxaline-based compounds have been

investigated for their anticancer properties, with some acting as inhibitors of tubulin

polymerization, a critical process in cell division. Others have been explored as inhibitors of

specific protein kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is

involved in cellular stress responses. Further research is required to determine if 2,3-
Diphenylquinoxalin-6(4H)-one interacts with these or other cellular signaling pathways.

Conclusion
This technical guide serves as a foundational resource for researchers working with 2,3-
Diphenylquinoxalin-6(4H)-one. Although quantitative solubility data is currently sparse, the

provided experimental protocol offers a robust method for its determination. The systematic

collection of such data, as outlined in the provided table, will be invaluable for the future

development and application of this promising compound in drug discovery and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cymitquimica.com [cymitquimica.com]

2. chembk.com [chembk.com]

To cite this document: BenchChem. [Solubility Profile of 2,3-Diphenylquinoxalin-6(4H)-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11836946#solubility-of-2-3-diphenylquinoxalin-6-4h-
one-in-common-organic-solvents]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b11836946?utm_src=pdf-body
https://www.benchchem.com/product/b11836946?utm_src=pdf-body
https://www.benchchem.com/product/b11836946?utm_src=pdf-body
https://www.benchchem.com/product/b11836946?utm_src=pdf-body
https://www.benchchem.com/product/b11836946?utm_src=pdf-body
https://www.benchchem.com/product/b11836946?utm_src=pdf-body
https://www.benchchem.com/product/b11836946?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/1684-14-6/
https://www.chembk.com/en/chem/2(1H)-Quinoxalinone
https://www.benchchem.com/product/b11836946#solubility-of-2-3-diphenylquinoxalin-6-4h-one-in-common-organic-solvents
https://www.benchchem.com/product/b11836946#solubility-of-2-3-diphenylquinoxalin-6-4h-one-in-common-organic-solvents
https://www.benchchem.com/product/b11836946#solubility-of-2-3-diphenylquinoxalin-6-4h-one-in-common-organic-solvents
https://www.benchchem.com/product/b11836946#solubility-of-2-3-diphenylquinoxalin-6-4h-one-in-common-organic-solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11836946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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